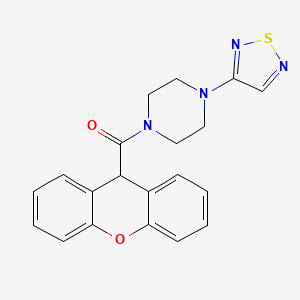

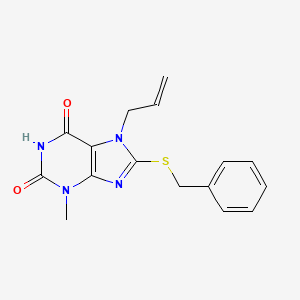

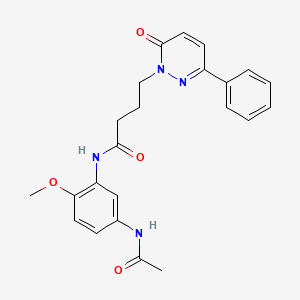

7-allyl-8-(benzylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

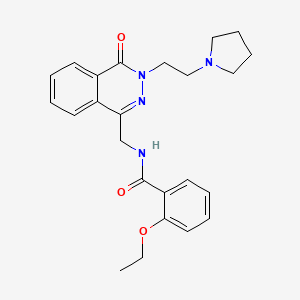

WAY-300062は、結核菌シキミ酸キナーゼ阻害剤として知られる化学化合物です . 分子式はC16H16N4O2S、分子量は328.39です . この化合物は主に科学研究、特に結核の研究で使用されています。

化学反応の分析

WAY-300062は、有機化合物に見られるさまざまな化学反応を起こします。これらの反応には以下が含まれます。

酸化: この反応は、化合物からの電子の損失を伴い、多くの場合、酸化剤によって促進されます。

還元: この反応は、電子の獲得を伴い、通常、還元剤を使用します。

置換: この反応は、化合物中の1つの原子または原子群を別の原子または原子群で置き換えることを伴います。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな触媒などがあります。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

WAY-300062は、結核菌シキミ酸キナーゼ阻害剤としての役割を果たすため、主に科学研究で使用されています . これにより、結核の研究、特にこの病気に関与する生化学的経路の理解に役立ちます。この化合物によるシキミ酸キナーゼの阻害は、この特定の酵素を標的にすることで、結核の新しい治療法を開発するのに役立ちます。

結核研究での使用に加えて、WAY-300062は、シキミ酸キナーゼが役割を果たす生物学や医学の他の分野にも応用できる可能性があります。

科学的研究の応用

WAY-300062 is primarily used in scientific research due to its role as a Mycobacterium tuberculosis shikimate kinase inhibitor . This makes it valuable in the study of tuberculosis, particularly in understanding the biochemical pathways involved in the disease. The compound’s inhibition of shikimate kinase can help researchers develop new treatments for tuberculosis by targeting this specific enzyme.

In addition to its use in tuberculosis research, WAY-300062 may also have applications in other areas of biology and medicine where shikimate kinase plays a role

作用機序

WAY-300062は、結核菌の酵素シキミ酸キナーゼを阻害することで効果を発揮します . シキミ酸キナーゼは、芳香族アミノ酸の生合成に不可欠なシキミ酸経路に関与しています。この酵素を阻害することにより、WAY-300062は、細菌の生存と増殖に不可欠なこれらのアミノ酸の産生を阻害します。この阻害は、細菌の死につながる可能性があり、WAY-300062は、結核治療の潜在的な候補となります。

類似化合物の比較

WAY-300062は、結核菌シキミ酸キナーゼの特異的な阻害においてユニークです . シキミ酸経路の他の酵素を阻害する類似の化合物には以下が含まれます。

N-オキサリルグリシン: 広域スペクトルの2-オキソグルタル酸オキシゲナーゼ阻害剤.

サッカリンナトリウム: 発がん性の可能性について研究されています.

ドルシン: 人工甘味料として使用される合成化学物質.

これらの化合物は、特異的な標的と用途がWAY-300062とは異なるため、結核研究におけるWAY-300062の独自性が強調されます。

類似化合物との比較

WAY-300062 is unique in its specific inhibition of Mycobacterium tuberculosis shikimate kinase . Similar compounds that inhibit other enzymes in the shikimate pathway include:

N-Oxalylglycine: A broad-spectrum 2-oxoglutarate oxygenase inhibitor.

Saccharin sodium: Studied for its carcinogenic potential.

Dulcin: A synthetic chemical used as an artificial sweetener.

These compounds differ from WAY-300062 in their specific targets and applications, highlighting the uniqueness of WAY-300062 in tuberculosis research.

準備方法

WAY-300062の合成経路と反応条件は、一般には公開されていません。産業的な製造方法も詳細には記載されていません。これは、この化合物が、大規模な産業用途ではなく、研究での特定の使用のために使用されているためです。

特性

IUPAC Name |

8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-9-20-12-13(19(2)15(22)18-14(12)21)17-16(20)23-10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDFMDMDVXFQIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320439 |

Source

|

| Record name | 8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201370 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

330990-68-6 |

Source

|

| Record name | 8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2926363.png)

![2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B2926365.png)

![3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2926367.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2926379.png)

![1-(3,4-Dichlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2926380.png)

![N-(4-FLUOROPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2926381.png)